molecular formula C16H16FN3O4 B14955167 methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate

methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate

Cat. No.: B14955167
M. Wt: 333.31 g/mol
InChI Key: PHPXQDVTELTARL-UHFFFAOYSA-N
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Description

Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridazinyl ring, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate typically involves multiple steps, including the formation of the pyridazinyl ring and the introduction of the fluorophenyl group. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The resulting compound is then acylated with methyl 3-aminopropanoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-fluorophenyl)-3-((2-[4-(4-fluorophenyl)piperazino]acetyl)amino)propanoate
  • Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Uniqueness

Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the fluorophenyl group and the pyridazinyl ring provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C16H16FN3O4

Molecular Weight

333.31 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C16H16FN3O4/c1-24-16(23)8-9-18-14(21)10-20-15(22)7-6-13(19-20)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,21)

InChI Key

PHPXQDVTELTARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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